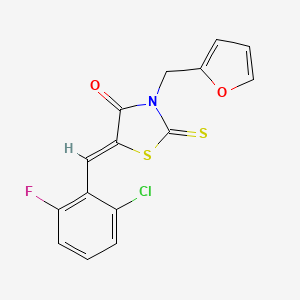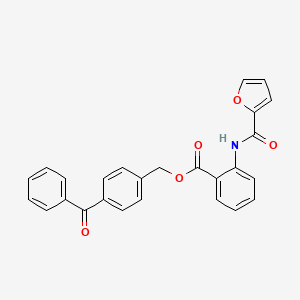![molecular formula C23H15ClN2O4 B4854556 3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4854556.png)
3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-chlorobenzoate
説明
3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-chlorobenzoate, commonly known as CTCB, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
作用機序
The mechanism of action of CTCB is not fully understood. However, it has been reported that CTCB exhibits its anti-inflammatory and antioxidant properties by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and physiological effects:
CTCB has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that CTCB exhibits potent antioxidant and anti-inflammatory properties. In addition, CTCB has been reported to exhibit cytotoxic effects against various cancer cell lines. However, further studies are required to determine the exact mechanism of action and potential therapeutic applications of CTCB.
実験室実験の利点と制限
One of the main advantages of using CTCB in lab experiments is its ease of synthesis and availability. In addition, CTCB exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using CTCB in lab experiments is its low solubility in water, which can limit its potential applications in biological systems.
将来の方向性
There are several future directions for the research on CTCB. One of the potential directions is to further investigate the mechanism of action of CTCB and its potential applications in the treatment of various diseases. In addition, further studies are required to determine the toxicity and safety profile of CTCB. Furthermore, the synthesis of CTCB derivatives with improved solubility and potency can also be a potential direction for future research.
Conclusion:
In conclusion, CTCB is a chemical compound that exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. The synthesis of CTCB is a complex process, but it is readily available for scientific research applications. Further studies are required to determine the exact mechanism of action and potential therapeutic applications of CTCB.
科学的研究の応用
CTCB has been extensively used in scientific research for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. CTCB has been reported to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. In addition, CTCB has been used as a building block for the synthesis of various organic compounds and materials.
特性
IUPAC Name |
[3-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4/c24-20-12-5-4-11-18(20)23(29)30-17-10-6-7-15(13-17)14-19-21(27)25-26(22(19)28)16-8-2-1-3-9-16/h1-14H,(H,25,27)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJKGOYYFGPFM-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-tert-butyl-2-(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854473.png)
![5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4854481.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4854486.png)

![4-allyl-3-[(2-chlorobenzyl)thio]-5-(cyclohexylmethyl)-4H-1,2,4-triazole](/img/structure/B4854514.png)


![N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4854542.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4854545.png)
![3-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854562.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854577.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4854587.png)